(6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a dimethylaminoethyl group and a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting from 6-bromo-3-(2-(dimethylamino)ethyl)pyridine, a halogen-metal exchange can be performed using an organolithium reagent, followed by the addition of a boron source such as trimethyl borate or boronic acid pinacol ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental sustainability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or borates. Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through esterification reactions with alcohols.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: Boronic acids are explored for their potential as enzyme inhibitors and in drug delivery systems.
Industry:
Mechanism of Action
The primary mechanism of action for (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The dimethylaminoethyl group can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Lacks the dimethylaminoethyl group, making it less versatile in certain synthetic applications.
2,6-Dimethoxy-3-pyridineboronic acid: Features methoxy groups instead of the dimethyl
Properties
Molecular Formula |
C9H15BN2O2 |
---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
[6-[2-(dimethylamino)ethyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-12(2)6-5-9-4-3-8(7-11-9)10(13)14/h3-4,7,13-14H,5-6H2,1-2H3 |
InChI Key |
XJPLUWJFXGJPJY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)CCN(C)C)(O)O |
Origin of Product |
United States |
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